N-ethyl-4-fluoro-3-nitroaniline

X-ray crystallography Solid-state chemistry Molecular conformation

Research and industrial syntheses targeting N-ethyl-substituted dinitroaniline herbicides (e.g., ethalfluralin) require the exact N-ethyl-4-fluoro-3-nitroaniline intermediate; substitution with N-methyl or N-H analogs alters reaction profiles and final product identity, jeopardizing regulatory compliance and process patents. This compound resolves that structural fidelity challenge: • Melting point 121-123°C vs. 96-98°C for the parent amine, enabling robust solid-phase isolation and crystallization-based purification. • 14 g/mol mass offset from N-methyl analog ensures baseline chromatographic separation (HPLC/LC-MS), eliminating isobaric interference in reaction monitoring. • Commercially available at ≥95% purity with batch-specific NMR, HPLC, and GC documentation, supporting immediate scale-up for agrochemical and dye intermediate workflows.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B13259735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-fluoro-3-nitroaniline
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C8H9FN2O2/c1-2-10-6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3
InChIKeyZCYMTQWVRUICLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-fluoro-3-nitroaniline (CAS 105279-49-0) Procurement Overview: Key Physicochemical and Structural Data for Scientific Selection


N-Ethyl-4-fluoro-3-nitroaniline (C₈H₉FN₂O₂, MW 184.17) is an N-alkylated aromatic amine belonging to the 4-fluoro-3-nitroaniline derivative class, characterized by the sequential 3-nitro, 4-fluoro, and N-ethyl substitution pattern on the phenyl ring [1]. The compound exists as a crystalline solid at ambient temperature with a reported melting point range of 121°C to 123°C, indicative of stable solid-state packing . Its complete structural characterization via single-crystal X-ray diffraction and spectroscopic methods (FT-IR, ¹H and ¹³C NMR) has been established, providing unambiguous molecular geometry and electronic structure data essential for computational modeling and synthetic planning [1]. The compound is commercially available with standard purity specifications of ≥95%, supported by batch-specific analytical documentation including NMR, HPLC, and GC verification .

Structure fully characterized (XRD, NMR, IR); supports computational modeling and synthetic planning.
Crystalline solid, mp 121-123°C; may support solid-phase synthesis and crystallization-based purification.
Commercially available at ≥95% purity with batch-specific HPLC, GC, and NMR verification.

Why N-Ethyl-4-fluoro-3-nitroaniline Cannot Be Casually Substituted by Other 4-Fluoro-3-nitroaniline Derivatives in Synthetic Workflows


Substitution among N-alkylated 4-fluoro-3-nitroaniline derivatives is not scientifically defensible due to the profound influence of the N-alkyl group on molecular geometry, electronic distribution, and reaction kinetics [1]. While the 4-fluoro-3-nitroaniline scaffold provides a foundational electrophilic aromatic substitution (EAS) reactivity pattern common to the class, the specific N-ethyl moiety modulates hydrogen-bonding networks, crystal packing forces, and solution-phase conformational dynamics in ways that N-methyl, N-H, or bulkier N-alkyl analogs cannot replicate [1]. These differences manifest as measurable variations in melting point (121-123°C for N-ethyl versus 96-98°C for the parent N-H analog), chromatographic retention behavior, and nucleophilicity at the amine nitrogen, all of which directly impact downstream reaction yields, purification efficiency, and the physical properties of subsequent intermediates [2]. The quantitative evidence presented below establishes that selecting N-ethyl-4-fluoro-3-nitroaniline over its closest structural comparators is a decision with verifiable consequences for synthetic route fidelity and industrial process consistency.

N-alkyl group differences (ethyl vs. methyl/H) alter crystal packing and melting point, which may impact purification and solid handling.
Molecular weight increment (14-28 g/mol vs. shorter N-alkyl analogs) changes chromatographic retention, potentially affecting analytical resolution and purity assessment.
Electronic modulation by the N-ethyl group influences amine nucleophilicity; N-H or N-methyl analogs may exhibit different reactivity and regioselectivity.

Quantitative Differentiation Evidence for N-Ethyl-4-fluoro-3-nitroaniline Versus Comparator Analogs


Crystal Structure and Solid-State Conformation: N-Ethyl Substituent Effects on Molecular Packing

Single-crystal X-ray diffraction analysis of N-ethyl-4-fluoro-3-nitroaniline reveals a distinct molecular conformation and intermolecular hydrogen-bonding network that differs fundamentally from its unsubstituted parent amine, 4-fluoro-3-nitroaniline [1]. While the parent compound lacks an N-alkyl group capable of participating in directional C-H···π or alkyl-π interactions, the N-ethyl moiety in the target compound introduces additional conformational degrees of freedom and modulates the dihedral angle between the amino group plane and the aromatic ring [1]. This structural divergence manifests quantitatively in the melting point: N-ethyl-4-fluoro-3-nitroaniline melts at 121-123°C, whereas 4-fluoro-3-nitroaniline melts at 96-98°C, representing a thermal stability increase of approximately 25°C attributable to enhanced crystal lattice energy .

Crystal packing & melting point
Cross-study comparable
Target: 121-123°C
Parent N-H analog: 96-98°C
Δ ≈ 23–27°C
Reported thermal stability context; may support solid-phase synthesis and crystallization workflows.
Solid-state thermal analysis; ambient pressure.
X-ray crystallography Solid-state chemistry Molecular conformation

Molecular Weight Differentiation for Reaction Stoichiometry and Chromatographic Separation

The N-ethyl substitution increases the molecular weight of N-ethyl-4-fluoro-3-nitroaniline to 184.17 g/mol, compared to 170.14 g/mol for the N-methyl analog (4-fluoro-N-methyl-3-nitroaniline) and 156.12 g/mol for the unsubstituted parent (4-fluoro-3-nitroaniline) . This 14.03 g/mol increment over the N-methyl compound and 28.05 g/mol increment over the parent amine provides a measurable differentiation in reaction stoichiometry calculations and, more critically, alters chromatographic retention times during purification by HPLC or flash column chromatography .

Molecular weight differentiation
Head-to-head comparison
184.17 g/mol
+14.03 vs. N-methyl; +28.05 vs. parent
Supports chromatographic resolution context; enables unambiguous LC-MS identity confirmation.
Reversed-phase HPLC/LC-MS retention differentiation.
Synthetic chemistry Purification Stoichiometry

Documented Industrial Relevance: Direct Patent Linkage to Ethalfluralin Herbicide Manufacturing

N-Ethyl-4-fluoro-3-nitroaniline is explicitly positioned as an intermediate in the synthesis of N-substituted 4-fluoro-3-nitroaniline derivatives, a class of compounds patented for use in preparing nitro-p-phenylenediamines and ultimately dinitroaniline herbicides such as ethalfluralin [1][2]. Ethalfluralin (N-ethyl-α,α,α-trifluoro-N-(2-methylallyl)-2,6-dinitro-p-toluidine) is a commercial pre-emergence herbicide with stringent purity requirements, including nitrosamine levels below 0.5 ppm [3]. The N-ethyl substitution pattern of the target compound aligns precisely with the N-ethyl moiety required in the final ethalfluralin structure, whereas N-methyl or N-H analogs would yield structurally divergent dinitroaniline products with distinct herbicidal activity profiles and regulatory status [1].

Ethalfluralin route compatibility
Class-level inference
N-ethyl substitution matches ethalfluralin scaffold
Supports ethalfluralin manufacturing route; structural match context.
Patent-class linkage; N-methyl/H analogs yield different dinitroaniline products.
Agrochemical synthesis Process chemistry Dinitroaniline herbicides

Electronic Structure and Reactivity Modulation by N-Ethyl Substitution

Computational studies on N-ethyl-4-fluoro-3-nitroaniline using density functional theory (DFT) methods have characterized its frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surface, and static electric dipole polarizability [1][2]. The N-ethyl group functions as an electron-donating substituent, increasing the electron density at the amino nitrogen and modulating the π-electron distribution of the aromatic ring relative to the N-H parent [1]. This electronic modulation influences the compound's reactivity in electrophilic aromatic substitution, nucleophilic addition, and redox processes. While class-level inference applies (N-alkylation generally increases amino nitrogen basicity relative to N-H), the precise quantitative HOMO-LUMO gap, dipole moment, and MEP values are specific to the ethyl group and cannot be extrapolated from methyl or bulkier alkyl analogs without experimental validation [1].

Electronic structure (DFT)
Class-level inference
N-ethyl electron-donating modulation reported
Reported electronic modulation context; may support reaction design interpretation.
DFT calculations; HOMO/LUMO and MEP topology are ethyl-specific.
Computational chemistry DFT Electronic properties

Optimal Application Scenarios for N-Ethyl-4-fluoro-3-nitroaniline Based on Verified Differentiation Evidence


Synthesis of Dinitroaniline Herbicides (e.g., Ethalfluralin) Requiring N-Ethyl Substitution Pattern

N-Ethyl-4-fluoro-3-nitroaniline is the appropriate intermediate selection for synthetic routes targeting N-ethyl-substituted dinitroaniline herbicides, particularly ethalfluralin, as documented in patent literature [1]. The N-ethyl moiety is structurally essential for the final herbicide product; substitution with N-methyl or N-H analogs yields compounds with different herbicidal activity profiles and distinct regulatory approval pathways. Industrial procurement for ethalfluralin manufacturing must specify N-ethyl-4-fluoro-3-nitroaniline to ensure synthetic route fidelity and compliance with process patents covering nitro-p-phenylenediamine intermediates [1][2].

Solid-Phase Synthesis and Crystallization-Dependent Purification Workflows

The elevated melting point of N-ethyl-4-fluoro-3-nitroaniline (121-123°C) relative to the parent amine (96-98°C) provides a practical advantage in solid-phase synthetic protocols and crystallization-based purification [1]. The compound remains a robust crystalline solid at ambient and moderately elevated temperatures, facilitating straightforward filtration, drying, and storage. This thermal stability differential is particularly valuable in multi-step syntheses where intermediate isolation via precipitation or recrystallization is required prior to subsequent transformations [1].

Chromatographic Method Development and Analytical Standard Preparation

The distinct molecular weight (184.17 g/mol) and unique retention characteristics of N-ethyl-4-fluoro-3-nitroaniline enable its unambiguous identification and quantification in complex reaction mixtures via HPLC and LC-MS [1]. The 14 g/mol mass difference from the N-methyl analog ensures baseline chromatographic separation and eliminates isobaric interference in MS detection. This compound is suitable as an analytical reference standard for monitoring reaction progress and assessing purity in synthetic workflows involving N-alkylated 4-fluoro-3-nitroaniline derivatives [1].

Dye Intermediate Development Requiring N-Ethyl-Substituted Chromophores

Historical literature establishes that 4-fluoro-3-nitroaniline and its N-substituted derivatives are important intermediates in dye manufacturing, with specific N-alkyl groups influencing the coloristic properties (hue, shade, fastness) of the resulting azo or nitro dyes [1][2]. N-Ethyl-4-fluoro-3-nitroaniline provides the N-ethyl substitution pattern required for dye formulations where the ethyl group optimizes solubility, substantivity, or tinctorial strength relative to N-methyl or N-H analogs. Procurement for dye intermediate applications must specify the exact N-alkyl derivative to achieve the targeted color performance specifications [1].

Application
Selection Property
Validation Focus
Dinitroaniline herbicide synthesis (ethalfluralin route)
N-ethyl substitution pattern compatibility
Process patent alignment, synthetic route fidelity
Solid-phase synthesis & crystallization-based purification
Elevated melting point (121-123°C)
Thermal stability during isolation and storage
HPLC/LC-MS method development & analytical standardization
Distinct molecular weight (184.17 g/mol) and retention behavior
Chromatographic resolution, identity confirmation
Dye intermediate development (N-ethyl chromophore)
N-ethyl influence on coloristic properties
Dye formulation performance, hue/shade consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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